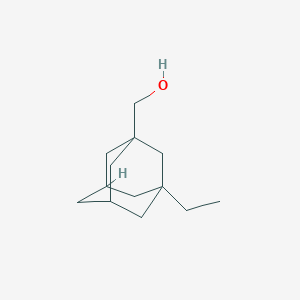

![molecular formula C10H13NO2Si B1393381 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol CAS No. 1186310-90-6](/img/structure/B1393381.png)

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

Übersicht

Beschreibung

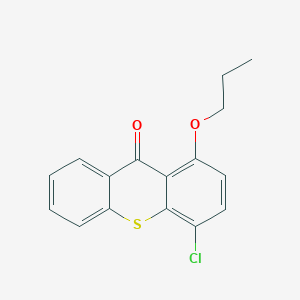

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol is a unique chemical compound with the empirical formula C10H13NO2Si . It has a molecular weight of 207.30 . The compound is typically provided in solid form .

Molecular Structure Analysis

The SMILES string of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol isCSi(C)c1cc2ncc(O)cc2o1 . This string represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Derivatives

- The compound is used in the synthesis of various functionalized derivatives of furo[3,2-b]pyridines. These derivatives are synthesized through coupling/cyclization processes using catalyst systems like PdCl2(PPh3)2-CuI and Pd2(dba)3-P(t-Bu)3, providing a versatile approach for the development of novel compounds (Arcadi et al., 2002).

Creation of Cyano Derivatives

- Research shows the transformation of furo[3,2-b]pyridine N-oxides into various cyano derivatives. These derivatives offer a range of potential applications in the development of new chemical entities (Shiotani & Taniguchi, 1997).

Application in Total Synthesis

- The compound has been utilized in the total synthesis of complex molecules like vitamin B6. This showcases its utility in the regioselective construction of tetrasubstituted pyridines, a crucial step in synthesizing biologically significant molecules (Parnell & Vollhardt, 1985).

Synthesis of Polyheterocycles

- Furo[3,2-b]pyridine is a key unit in the synthesis of polyheterocycles. Its efficient and rapid synthesis via Sonogashira coupling/heteroannulation sequence makes it a valuable synthon for creating structurally complex compounds (Chartoire et al., 2008).

Exploration in Cancer Research

- Some derivatives of furo[3,2-b]pyridine have shown promising results as potential cytotoxic agents against cancer cell lines. This highlights the compound's significance in medicinal chemistry and its potential in developing new anticancer therapies (Sri Laxmi et al., 2020).

Electrophilic Cyclization Research

- Research into electrophilic cyclization of o-acetoxy- and o-benzyloxyalkynylpyridines using furo[3,2-b]pyridine derivatives has shown efficient methods for synthesizing 2,3-disubstituted furopyridines, important in developing novel chemical compounds (Arcadi et al., 2002).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word 'Warning’ . It has the hazard statement H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

2-trimethylsilylfuro[3,2-b]pyridin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2Si/c1-14(2,3)10-5-8-9(13-10)4-7(12)6-11-8/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRACGUBCNVQHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674107 | |

| Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol | |

CAS RN |

1186310-90-6 | |

| Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)

![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)

![1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1393310.png)

![4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1393315.png)

![Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate](/img/structure/B1393316.png)

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1393318.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)